molecular formula C12H18N2O2 B12865032 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one

3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No.: B12865032
M. Wt: 222.28 g/mol
InChI Key: NCRWGPVJLJVQET-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine ring or the hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridin-4(1H)-one: Lacks the pyrrolidin-1-yl group.

    2-Methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one: Lacks the hydroxyl group.

Uniqueness

3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-(2-pyrrolidin-1-ylethyl)pyridin-4-one

InChI

InChI=1S/C12H18N2O2/c1-10-12(16)11(15)4-7-14(10)9-8-13-5-2-3-6-13/h4,7,16H,2-3,5-6,8-9H2,1H3

InChI Key

NCRWGPVJLJVQET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCN2CCCC2)O

Origin of Product

United States

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